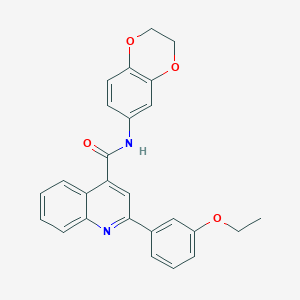
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxin ring fused with a quinolinecarboxamide moiety, suggests it may have interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzodioxin and quinoline intermediates through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound might serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its biological activity and selectivity.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzodioxin and quinoline moieties could facilitate binding to specific molecular targets, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-4-quinolinecarboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-chlorophenyl)-4-quinolinecarboxamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide may exhibit unique properties due to the presence of the ethoxy group on the phenyl ring. This could influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-2-30-19-7-5-6-17(14-19)23-16-21(20-8-3-4-9-22(20)28-23)26(29)27-18-10-11-24-25(15-18)32-13-12-31-24/h3-11,14-16H,2,12-13H2,1H3,(H,27,29) |
Clave InChI |
HILNKXYPPWNWGH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















